molecular formula C25H24N4O3 B10833750 Oxazolo[3,4-a]pyrazine derivative 5

Oxazolo[3,4-a]pyrazine derivative 5

Cat. No.: B10833750
M. Wt: 428.5 g/mol
InChI Key: ONMOMQJIMXCMOJ-UHFFFAOYSA-N
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Description

Oxazolo[3,4-a]pyrazine derivative 5 is a heterocyclic compound that contains both oxazole and pyrazine rings. This compound is part of a broader class of oxazolo[3,4-a]pyrazine derivatives, which have been studied for their potential biological activities and applications in medicinal chemistry. These compounds are known for their structural complexity and versatility, making them valuable in various scientific research fields.

Preparation Methods

The synthesis of Oxazolo[3,4-a]pyrazine derivative 5 typically involves multiple steps, including cyclization and annulation reactions. One common synthetic route involves the formation of an intermediate compound through a cyclization reaction, followed by further modifications to introduce the oxazole and pyrazine rings. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial production methods for Oxazolo[3,4-a]pyrazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to produce high-quality compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Oxazolo[3,4-a]pyrazine derivative 5 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxazolo[3,4-a]pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Oxazolo[3,4-a]pyrazine derivative 5 involves its interaction with specific molecular targets and pathways within biological systems. For example, some derivatives have been found to act as inhibitors of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and metabolism. The exact molecular targets and pathways involved can vary depending on the specific structure and functional groups of the derivative .

Comparison with Similar Compounds

Oxazolo[3,4-a]pyrazine derivative 5 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities, which may differ from those of other similar compounds. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

3-oxo-1,1-diphenyl-N-(pyridin-2-ylmethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide

InChI

InChI=1S/C25H24N4O3/c30-23(27-17-21-13-7-8-14-26-21)28-15-16-29-22(18-28)25(32-24(29)31,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15-18H2,(H,27,30)

InChI Key

ONMOMQJIMXCMOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1C(=O)NCC3=CC=CC=N3)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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